molecular formula C15H12ClN3O3S B15103866 N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B15103866
M. Wt: 349.8 g/mol
InChI Key: VFYHHRCRHZYAJH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:

  • Substituents: A 5-chloro-2-hydroxyphenyl group at the 6-position carboxamide, 2,3-dimethyl groups on the thiazole ring, and a 5-oxo moiety on the pyrimidine ring.

The compound’s structural complexity arises from its fused bicyclic system and strategically positioned substituents, which influence electronic distribution, solubility, and intermolecular interactions.

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H12ClN3O3S/c1-7-8(2)23-15-17-6-10(14(22)19(7)15)13(21)18-11-5-9(16)3-4-12(11)20/h3-6,20H,1-2H3,(H,18,21)

InChI Key

VFYHHRCRHZYAJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)Cl)O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone under basic conditions.

    Fusion with Pyrimidine Ring: The thiazole intermediate is then reacted with a pyrimidine precursor, often involving cyclization reactions under acidic or basic conditions.

    Substitution Reactions: The final steps involve introducing the chloro-hydroxyphenyl group through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazole-pyrimidine core.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

Mechanism of Action

The biological activity of N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives share a common scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
Target Compound : N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 5-Chloro-2-hydroxyphenyl (carboxamide), 2,3-dimethyl (thiazole), 5-oxo (pyrimidine) C₁₆H₁₃ClN₄O₃S* 376.82 Electron-withdrawing Cl and OH groups enhance hydrogen-bonding potential . Likely modulates target binding via H-bonding and hydrophobic interactions.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl (carboxamide), 7-methyl, 3-oxo C₂₂H₂₀N₄O₃S 444.49 Methoxy group increases lipophilicity; planar phenyl ring may reduce ring puckering. Enhanced membrane permeability due to methoxy group.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene, ethyl ester C₂₉H₂₇N₃O₆S 545.61 Bulky trimethoxybenzylidene group induces significant ring puckering (flattened boat conformation) . Steric effects may limit enzyme binding but improve selectivity.
N-(2-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 2-Methoxyphenyl (carboxamide), 3-methyl C₁₅H₁₃N₃O₃S 315.35 Methoxy group at ortho position creates steric hindrance. Reduced solubility compared to para-substituted analogs.

Key Comparison Points

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (Cl, oxo) : Enhance hydrogen-bonding capacity and polar interactions, as seen in the target compound and ’s chloro derivatives .
  • Electron-donating groups (methoxy) : Increase lipophilicity and membrane permeability (e.g., ’s 4-methoxyphenyl derivative) but may reduce solubility .

Ring Conformation and Steric Effects: The target compound’s fused thiazolo-pyrimidine system likely adopts a puckered conformation similar to ’s derivative, which showed a flattened boat structure (C5 deviation: 0.224 Å) .

Hydrogen Bonding and Crystal Packing :

  • The 5-chloro-2-hydroxyphenyl group in the target compound facilitates intermolecular H-bonding, akin to the C–H···O interactions observed in ’s crystal structure .
  • Methoxy-substituted analogs () exhibit weaker H-bonding capacity due to reduced polarity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclization steps similar to (DMF, K₂CO₃) but requires precise control for introducing the 5-chloro-2-hydroxyphenyl group .
  • ’s use of sodium acetate/acetic anhydride for cyclization highlights solvent-dependent yield variations in such systems .

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